2-(morpholin-4-yl)pyridine-3-carbaldehyde hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(morpholin-4-yl)pyridine-3-carbaldehyde hydrochloride is a chemical compound with the molecular formula C10H12N2O2·HCl. It is a derivative of pyridine and morpholine, featuring a carbaldehyde group at the third position of the pyridine ring and a morpholine ring attached to the second position. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(morpholin-4-yl)pyridine-3-carbaldehyde hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-3-carbaldehyde and morpholine.
Reaction: Pyridine-3-carbaldehyde is reacted with morpholine in the presence of a suitable catalyst, such as a Lewis acid, to form 2-(morpholin-4-yl)pyridine-3-carbaldehyde.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to mix pyridine-3-carbaldehyde and morpholine.
Catalysis: Employing efficient catalysts to speed up the reaction.
Purification: Purifying the product through crystallization or other separation techniques.
Hydrochloride Formation: Converting the product to its hydrochloride form using hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
2-(morpholin-4-yl)pyridine-3-carbaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a catalyst.
Major Products
Oxidation: 2-(morpholin-4-yl)pyridine-3-carboxylic acid.
Reduction: 2-(morpholin-4-yl)pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
2-(morpholin-4-yl)pyridine-3-carbaldehyde hydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Acts as a building block for the synthesis of more complex molecules.
Material Science: Utilized in the development of new materials with specific properties.
Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 2-(morpholin-4-yl)pyridine-3-carbaldehyde hydrochloride involves its interaction with biological molecules:
Molecular Targets: It can bind to specific enzymes or receptors, altering their activity.
Pathways: It may inhibit or activate biochemical pathways depending on its target.
Comparison with Similar Compounds
Similar Compounds
- 2-(morpholin-4-yl)pyridine-3-carboxylic acid
- 2-(morpholin-4-yl)pyridine-3-methanol
- 2-(morpholin-4-yl)pyridine-3-bromide
Uniqueness
2-(morpholin-4-yl)pyridine-3-carbaldehyde hydrochloride is unique due to its aldehyde group, which allows it to undergo specific reactions that other similar compounds cannot. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
CAS No. |
1158199-43-9 |
---|---|
Molecular Formula |
C10H13ClN2O2 |
Molecular Weight |
228.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.